1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

Catalog No.
S3455552
CAS No.
924823-23-4
M.F
C13H9FN4O
M. Wt
256.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

CAS Number

924823-23-4

Product Name

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

IUPAC Name

1-[2-(2-fluorophenoxy)phenyl]tetrazole

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C13H9FN4O/c14-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)18-9-15-16-17-18/h1-9H

InChI Key

KQOVYQIHELGSLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is a wide-bandgap organic semiconductor belonging to the tetrazole class of compounds. It is specifically designed for use as a host material in the emissive layer of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs). Its primary function is to facilitate efficient energy transfer to a guest phosphorescent emitter while providing high thermal and morphological stability to the device, a critical factor for operational lifetime and manufacturing processability. [1]

Selecting a host material for PhOLED applications requires precise matching of thermal and electronic properties. Seemingly minor structural changes, such as the removal or repositioning of the ortho-fluoro substituent on the phenoxy ring, result in significant performance degradation. Specifically, the absence of the fluorine atom leads to a measurable decrease in the glass transition temperature (Tg), compromising the material's suitability for manufacturing processes and reducing the device's operational stability. [1] Furthermore, its high triplet energy (E_T) is essential for efficiently hosting blue phosphorescent emitters, a property not met by many common or structurally similar host materials, which can lead to energy loss and reduced device efficiency. [REFS-1, REFS-2]

Enhanced Thermal Stability for Improved Device Processing and Longevity

The inclusion of a fluorine atom at the ortho-position of the phenoxy group measurably enhances the material's thermal stability. The glass transition temperature (Tg) of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is 108 °C, a significant increase over the 89 °C Tg of its direct, non-fluorinated analog, 1-(2-phenoxyphenyl)-1H-tetrazole. [1]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data108 °C
Comparator Or Baseline1-(2-phenoxyphenyl)-1H-tetrazole (non-fluorinated analog): 89 °C
Quantified Difference19 °C higher (+21.3%)
ConditionsMeasured via Differential Scanning Calorimetry (DSC).

A higher Tg is critical for preventing morphological degradation during device operation and fabrication, leading to longer device lifetimes and wider processing windows.

High Triplet Energy (E_T) Enabling Efficient Blue Phosphorescence

This compound possesses a high triplet energy (E_T) of 2.97 eV. [1] This value is sufficiently high to prevent triplet energy back-transfer from common high-energy blue emitters like FIrpic (E_T ≈ 2.65 eV), a critical requirement for achieving high-efficiency blue PhOLEDs. In comparison, while the widely used benchmark host mCP also has a high triplet energy (2.91 eV), this compound offers a slightly higher energy level combined with superior documented thermal properties relative to its direct analogs. [REFS-1, REFS-2]

Evidence DimensionTriplet Energy (E_T)
Target Compound Data2.97 eV
Comparator Or BaselinemCP (common benchmark host): 2.91 eV
Quantified Difference0.06 eV higher
ConditionsPhosphorescence measurement at 77 K.

A host E_T significantly higher than the emitter's E_T is required to confine excitons on the guest molecule, which is essential for maximizing the quantum efficiency of blue PhOLEDs.

Demonstrated High-Efficiency and Long-Lifetime Device Performance

In a green PhOLED device using Ir(ppy)3 as the emitter, 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole as the host demonstrated excellent performance characteristics. The device achieved an external quantum efficiency (EQE) of 19.2% and a power efficiency of 18.3 lm/W at a driving voltage of 5.0 V. [1] Critically, the device exhibited a long operational lifetime, maintaining 95% of its initial luminance (LT95) after 150 hours of operation at 2,500 cd/m², indicating high material and device stability. [1]

Evidence DimensionDevice Performance (Green PhOLED)
Target Compound DataEQE: 19.2%; Power Efficiency: 18.3 lm/W; LT95: 150 hours @ 2,500 cd/m²
Comparator Or BaselineN/A (Device demonstration)
Quantified DifferenceN/A
ConditionsHost material in the emissive layer with Ir(ppy)3 guest emitter.

This provides concrete evidence of the material's suitability in a high-performance device stack, validating its utility beyond fundamental properties for achieving both high efficiency and operational robustness.

Host Material for High-Efficiency Blue PhOLEDs

The high triplet energy (2.97 eV) makes this compound an appropriate choice for hosting high-energy blue phosphorescent emitters, such as FIrpic, minimizing efficiency losses due to exciton quenching. [REFS-1, REFS-2]

Fabrication of Thermally Stable OLED Displays and Solid-State Lighting

The elevated glass transition temperature (108 °C) provides superior morphological stability compared to its non-fluorinated analog, making it suitable for manufacturing processes that involve thermal steps and for applications requiring long-term operational stability at elevated temperatures. [1]

Development of High-Performance Green PhOLEDs with Extended Lifetime

As demonstrated in device-level testing, this material serves as an effective host for standard green emitters like Ir(ppy)3, enabling the fabrication of devices with high quantum efficiency (19.2%) and a long operational half-life (LT95 of 150 hours). [1]

XLogP3

2.9

Dates

Last modified: 08-19-2023

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